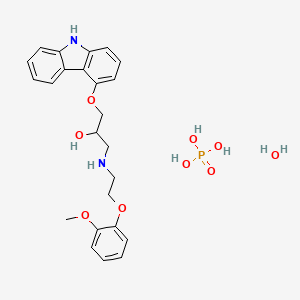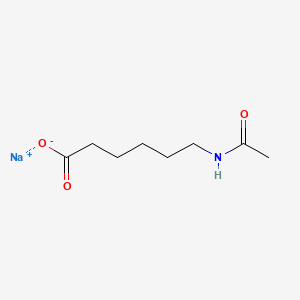
Carvedilol phosphate monohydrate
Vue d'ensemble
Description
Carvedilol phosphate monohydrate is a pharmaceutical compound primarily used in the treatment of cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure. It is a non-selective beta-adrenergic antagonist that also blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carvedilol phosphate monohydrate can be synthesized through a multi-step process involving the reaction of carvedilol with phosphoric acid. The synthesis typically involves the following steps:
Formation of Carvedilol Base: Carvedilol is synthesized by reacting 4-(2,3-epoxypropoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.
Phosphorylation: The carvedilol base is then reacted with phosphoric acid to form carvedilol phosphate.
Crystallization: The carvedilol phosphate is crystallized from an aqueous solution to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition.
Analyse Des Réactions Chimiques
Types of Reactions: Carvedilol phosphate monohydrate undergoes various chemical reactions, including:
Oxidation: Carvedilol can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert carvedilol to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
Carvedilol phosphate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Mécanisme D'action
Carvedilol phosphate monohydrate exerts its effects by blocking beta-1, beta-2, and alpha-1 adrenergic receptors. This leads to a decrease in heart rate and blood pressure, as well as vasodilation. The compound’s dual action on beta and alpha receptors makes it effective in treating heart failure and hypertension . The molecular targets include adrenergic receptors, and the pathways involved are related to the inhibition of the adrenergic nervous system, which reduces the release of noradrenaline .
Comparaison Avec Des Composés Similaires
Propranolol: Another non-selective beta-adrenergic antagonist used for hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic antagonist used for hypertension and angina.
Metoprolol: A selective beta-1 adrenergic antagonist used for hypertension and heart failure.
Uniqueness of Carvedilol Phosphate Monohydrate: this compound is unique due to its dual action on both beta and alpha receptors, which provides a broader therapeutic effect compared to selective beta-blockers like atenolol and metoprolol. This dual action makes it particularly effective in reducing peripheral vascular resistance and improving outcomes in heart failure patients .
Propriétés
Numéro CAS |
1196658-85-1 |
|---|---|
Formule moléculaire |
C24H31N2O9P |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |
Clé InChI |
JAYBFQXVKDGMFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
SMILES canonique |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)

![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)



![(8R,9S,10R,13S,14S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1260576.png)






![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
